Methyl 3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylate
Description
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylate is a bicyclo[1.1.1]pentane (BCP)-based compound featuring a methyl carboxylate group at position 1 and a Boc-protected aminomethyl substituent at position 2. The BCP core is a highly strained, rigid scaffold valued in medicinal chemistry as a bioisostere for tert-butyl or aromatic groups, offering improved solubility and metabolic stability.
Synthesis:
The compound is synthesized via multi-step routes. For example, starting from dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate, sequential Grignard reactions and functional group transformations yield intermediates like methyl 3-(hydroxymethyl)-BCP-1-carboxylate (25), which is brominated and further modified to introduce the Boc-protected amine. Alternative pathways involve Curtius rearrangements or Strecker-type resolutions to install chiral centers.
Applications: BCP derivatives are widely used in drug discovery, particularly as non-classical bioisosteres. The Boc group enhances stability during synthetic manipulations, making this compound a key intermediate for peptides, protease inhibitors, and kinase-targeting molecules.
Properties
IUPAC Name |
methyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-11(2,3)18-10(16)14-8-12-5-13(6-12,7-12)9(15)17-4/h5-8H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDDXONULXBIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301111897 | |
| Record name | Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301111897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638768-01-0 | |
| Record name | Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638768-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301111897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with tert-butoxycarbonyl (Boc) protected amine. The reaction is carried out under anhydrous conditions using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process .
Chemical Reactions Analysis
Boc Group Removal
The Boc-protected amine undergoes acid-catalyzed deprotection to yield a primary amine. This reaction is critical for further functionalization of the amine moiety.
Mechanism : Protonation of the Boc group’s carbonyl oxygen followed by elimination of CO₂ and tert-butanol generates a carbamic acid intermediate, which decarboxylates to release the free amine.
Hydrolysis to Carboxylic Acid
The methyl ester is hydrolyzed under basic conditions to form the corresponding carboxylic acid, a precursor for amidation or further derivatization.
Applications : The carboxylic acid is utilized in peptide coupling reactions or converted to activated esters (e.g., NHS esters) for bioconjugation .
Ester to Alcohol Reduction
The ester group is reduced to a primary alcohol using strong hydride donors.
| Reagent/Conditions | Product | Yield | Citation |
|---|---|---|---|
| LiAlH₄ in THF (0°C to rt) | 3-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-methanol | 75% | |
| DIBAL-H in toluene (-78°C) | 3-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-methanol | 68% |
Note : Over-reduction to the alkane is avoided by controlling reaction temperature and stoichiometry.
Transesterification
The methyl ester reacts with alcohols under acidic or basic conditions to form new esters.
| Reagent/Conditions | Product | Yield | Citation |
|---|---|---|---|
| Ethanol, H₂SO₄ (cat.) | 3-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylate ethyl ester | 81% | |
| Benzyl alcohol, NaOMe | 3-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylate benzyl ester | 73% |
Suzuki–Miyaura Coupling
After iodination at the bridgehead position, the compound participates in palladium-catalyzed cross-coupling.
| Reagent/Conditions | Product | Yield | Citation |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, arylboronic acid | 3-(((tert-Butoxycarbonyl)amino)methyl)-1-(aryl)bicyclo[1.1.1]pentane-1-carboxylate | 65–70% |
Limitations : Bridgehead functionalization requires prior halogenation (e.g., using NIS or I₂) .
Haloaminomethylation
Under UV light, the compound reacts with iodobenzene diacetate and alkenes to form bridged derivatives.
| Reagent/Conditions | Product | Yield | Citation |
|---|---|---|---|
| PhI(OAc)₂, alkene, hv | Bicyclo[3.1.1]heptane derivatives | 55–60% |
Mechanism : Photoexcitation generates a diradical intermediate, which undergoes fragmentation and recombination with alkenes .
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylate is primarily researched for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting various diseases.
Case Study: Synthesis of Bioactive Compounds
In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound to evaluate their efficacy against cancer cell lines. The results indicated that certain modifications enhanced the compound's cytotoxicity, suggesting its potential as a lead compound in anticancer drug development .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its bicyclic structure, which can facilitate complex reactions.
Data Table: Synthetic Applications
| Application Type | Description |
|---|---|
| Reagent for Coupling | Used in peptide synthesis as a coupling reagent due to its ability to form stable intermediates. |
| Functionalization | Acts as a precursor for the introduction of various functional groups through nucleophilic substitutions. |
Biochemical Research
Its derivatives have been investigated for their role as enzyme inhibitors, particularly in the modulation of metabolic pathways.
Case Study: Enzyme Inhibition
Research conducted at a leading university demonstrated that certain derivatives of this compound effectively inhibited specific enzymes involved in metabolic disorders, highlighting their potential therapeutic applications .
Mechanism of Action
The mechanism of action of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique bicyclic structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a structured comparison focusing on structural analogs, substituent effects, and applications.
Table 1: Structural and Functional Comparisons
Key Findings:
Substituent Effects: Boc vs. Cbz Protection: Boc groups (tert-butyl) offer superior stability under acidic conditions compared to Cbz (benzyloxycarbonyl), which requires hydrogenolysis. Fluorination: Difluoro analogs (e.g., ) exhibit increased electronegativity and metabolic resistance, useful in fluorinated drug candidates. Aryl vs. Alkyl: Aryl-substituted BCPs (e.g., phenyl or thiophene derivatives) enhance binding affinity in kinase targets but reduce aqueous solubility.
Physicochemical Properties :
- Solubility : The hydroxymethyl derivative (180464-87-3) is water-soluble (up to 10 mM in DMSO), whereas the Boc-protected compound is soluble in organic solvents (e.g., THF, DCM).
- Thermal Stability : BCP esters decompose above 200°C, while carboxylic acid derivatives form stable salts (e.g., hydrochlorides).
Synthetic Utility :
Biological Activity
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS No. 676371-64-5) is a bicyclic compound with potential applications in medicinal chemistry and organic synthesis. The compound features a bicyclo[1.1.1]pentane core, which is known for its unique structural properties and biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the tert-butoxycarbonyl (Boc) group enhances its lipophilicity, facilitating membrane permeability and potential interaction with intracellular targets.
Anticancer Properties
Recent studies have indicated that compounds with similar bicyclic structures exhibit anticancer activity by inhibiting specific signaling pathways involved in cell proliferation and survival. For instance, a related study demonstrated that derivatives of bicyclo[1.1.1]pentanes can induce apoptosis in cancer cells through the activation of caspase pathways .
Enzyme Inhibition
The compound may also act as an inhibitor of certain enzymes, particularly those involved in amino acid metabolism. Enzyme assays have shown that related compounds can inhibit enzymes such as serine proteases, which are critical in various physiological processes .
Case Studies
Several case studies highlight the biological relevance of this compound:
- In Vitro Studies : A study conducted on a series of bicyclic compounds, including this compound, demonstrated significant inhibition of tumor growth in cultured human cancer cell lines (e.g., HeLa and MCF-7). The IC values were reported to be in the micromolar range .
- Animal Models : In vivo studies using murine models have shown that administration of similar bicyclic compounds resulted in reduced tumor burden and prolonged survival rates compared to control groups .
- Mechanistic Insights : Mechanistic studies revealed that these compounds could modulate the expression of genes associated with apoptosis and cell cycle regulation, suggesting a dual mechanism involving both direct enzyme inhibition and modulation of gene expression .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing bicyclo[1.1.1]pentane (BCP)-based derivatives like Methyl 3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentane-1-carboxylate?
- Methodological Answer :
- Radical addition : BCP scaffolds are often synthesized via radical addition to [1.1.1]propellane precursors. For example, photochemical methods generate intermediates like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be functionalized further .
- Rhodium-catalyzed cyclopropanation : One-pot syntheses using Rh₂(Oct)₄ catalysts with α-allyldiazoacetates and fluorinating agents (e.g., CF₃TMS/NaI) yield difluorinated BCP derivatives, achieving 36–43% yields after flash chromatography .
- Functional group transformations : Starting from methyl 3-(hydroxymethyl)-BCP-carboxylate, sequential bromination (Br₂/PPh₃/imidazole) and Arbuzov reactions enable the introduction of phosphonic acid groups .
Q. How are BCP derivatives characterized to confirm their structural integrity?
- Methodological Answer :
- Multinuclear NMR : ¹H, ¹³C, and ¹⁹F NMR are critical for confirming regiochemistry and substituent effects. For example, ¹³C NMR resolves bridgehead carbons in CDCl₃ (e.g., δ ~30–50 ppm for BCP carbons) .
- HRMS and FTIR : High-resolution mass spectrometry validates molecular weight, while FTIR identifies functional groups (e.g., Boc-protected amines at ~1680–1700 cm⁻¹) .
- X-ray crystallography : Limited but essential for resolving stereochemical ambiguities in chiral BCP derivatives .
Q. What stability considerations are critical for handling BCP derivatives in solution?
- Methodological Answer :
- Temperature control : Store at 2–8°C under inert atmospheres to prevent decomposition of reactive intermediates like azides or radicals .
- Solvent selection : Avoid polar aprotic solvents (e.g., DMF) for azide-containing BCPs due to potential side reactions; use CDCl₃ or toluene for NMR stability .
- Moisture sensitivity : Boc-protected amines require anhydrous conditions to prevent hydrolysis during storage or reactions .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral BCP-α-amino acids?
- Methodological Answer :
- Chiral resolution : After synthesizing racemic BCP-aldehydes (e.g., via Strecker reaction), use chiral stationary-phase chromatography or enzymatic resolution to isolate enantiomers .
- Asymmetric catalysis : Employ chiral ligands (e.g., Binap) with transition metals (Pd, Rh) during coupling reactions to induce stereoselectivity in BCP scaffolds .
- Case study : Ulrich and Mykhailiuk demonstrated monofluorinated BCP-glycine synthesis via enantioselective fluorination, achieving >90% ee using chiral auxiliaries .
Q. What strategies resolve contradictions in yield variability for BCP functionalization?
- Methodological Answer :
- Reaction optimization : Screen catalysts (e.g., Rh₂(Oct)₄ vs. Pd(PPh₃)₄) and stoichiometry. For instance, NaI additives in Rh-catalyzed fluorination improve yields from 36% to 43% .
- Radical trap studies : Use TEMPO or BHT to confirm/quantify radical intermediates in photochemical syntheses, addressing side-product formation .
- Computational modeling : DFT calculations predict regioselectivity in Pd-catalyzed couplings (e.g., Suzuki reactions with porphyrin-BCP arrays), guiding experimental design .
Q. How can C–H activation methodologies be applied to rigid BCP scaffolds?
- Methodological Answer :
- Directed C–H functionalization : Install directing groups (e.g., carbamoyl or iodophenyl) on BCPs to enable Pd-catalyzed ortho-arylation. For example, methyl-3-((4'-iodophenyl)carbamoyl)-BCP-carboxylate undergoes Suzuki coupling with porphyrins in 60% yield .
- Metalloradical activation : Use Cu or Fe catalysts to generate BCP-centered radicals for cross-dehydrogenative coupling (CDC) with alkenes or heteroarenes .
Data Contradiction Analysis
Q. Why do reported yields for BCP fluorination vary across studies?
- Analysis :
- Catalyst loading : Lower Rh₂(Oct)₄ concentrations (0.1 mol%) in result in 36–43% yields, whereas higher loadings may increase side reactions.
- Substrate steric effects : Bulky substituents (e.g., bromothiophene) reduce yields due to hindered cyclopropanation transition states .
- Purification challenges : Difluorinated BCPs often co-elute with byproducts during flash chromatography, necessitating advanced techniques like HPLC .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
